3-Bromo-2-methyl-5-(trifluoromethyl)aniline
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Overview
Description
3-Bromo-2-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-5-(trifluoromethyl)aniline have been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease .
Mode of Action
It’s worth noting that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .
Biochemical Pathways
As mentioned earlier, similar compounds have been used in the synthesis of inhibitors of the hcv ns3 protease , suggesting potential involvement in antiviral pathways.
Result of Action
Given its potential use in the synthesis of hcv ns3 protease inhibitors , it may contribute to the inhibition of viral replication at the molecular level.
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methyl-5-(trifluoromethyl)aniline plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus NS3 protease . This interaction suggests that this compound can bind to and inhibit the activity of this protease, potentially affecting viral replication.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with the hepatitis C virus NS3 protease can lead to changes in viral replication within infected cells . Additionally, the compound’s effects on cellular metabolism and gene expression may vary depending on the cell type and the specific pathways involved.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, such as enzymes and proteins. By binding to the hepatitis C virus NS3 protease, the compound inhibits the enzyme’s activity, leading to a decrease in viral replication . This inhibition may involve specific binding interactions at the enzyme’s active site, preventing the protease from processing viral proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability may be influenced by factors such as temperature, pH, and exposure to light. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit viral replication without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to specific organs or tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound may undergo metabolic transformations, such as oxidation or conjugation, which can affect its activity and toxicity. These metabolic pathways can influence the compound’s overall effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. Understanding the transport and distribution of the compound is crucial for determining its therapeutic potential and potential side effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline typically involves the bromination of 2-methyl-5-(trifluoromethyl)aniline. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted anilines, thiophenols, or ethers.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Bromo-2-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-methyl-5-(trifluoromethyl)aniline
Uniqueness
3-Bromo-2-methyl-5-(trifluoromethyl)aniline is unique due to the specific arrangement of substituents on the benzene ring, which can influence its reactivity and interactions with biological targets. The presence of both bromine and trifluoromethyl groups can enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-bromo-2-methyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJAAFFKXJAFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371296 |
Source
|
Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232267-31-1 |
Source
|
Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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